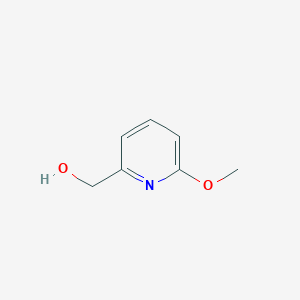
(6-甲氧基吡啶-2-基)甲醇
概述
描述
Synthesis Analysis
The synthesis of related compounds involves the formation of complexes through reactions involving methoxy and pyridine functionalities. For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol is achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, indicating that methoxy and pyridine groups can participate in condensation reactions to form more complex structures .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, is characterized by techniques like UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. These compounds often crystallize in specific systems, such as the monoclinic system, and feature stable crystal structures with interactions like π-π packing and intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical behavior of compounds with methoxy and pyridine groups includes the ability to form 1:1 complexes with other molecules, such as methanol, through O–H···N hydrogen bonds. The association energies of these complexes can be calculated using computational methods like MP2 and DFT .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxy and pyridine groups are influenced by their ability to form hydrogen bonds. For example, the volumetric properties of mixtures involving 2,4,6-Trimethylpyridine and methanol are affected by the hydrogen bond energy and the compound's ability to aggregate . The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents like methanol, is measured and can be correlated with semiempirical equations .
科学研究应用
质子化和氢键研究
- 应用:N-(6-甲氧基吡啶-3-基)-4-(吡啶-2-基)噻唑-2-胺一氢溴酸盐和类似化合物由于不同的质子化位点而表现出不同的分子间氢键模式。这有助于理解此类化合物中的分子构象和氢键网络 Böck 等人,2021 年。
新型化合物的合成和表征
- 应用:通过涉及 (6-甲基吡啶-2-基)甲醇的反应合成 1,2-双(6-甲基吡啶-2-基)乙烯-1,2-二醇等意外化合物,揭示了具有独特分子内氢键的新分子结构,加深了我们对化学合成和结晶的理解 Percino 等人,2005 年。
甲醇在催化中的吸附和解吸
- 应用:甲醇在探测氧化铈纳米晶体等金属氧化物催化剂的表面位点中的作用,其吸附和解吸有助于识别不同纳米形态的表面位点的性质,对于催化剂设计和理解至关重要 Wu 等人,2012 年。
配体交换反应
- 应用:[Et4N]3[W2(CO)6(OMe)3] 等配合物中配体取代的研究揭示了甲氧基与其他醇交换时的反应机理。这有助于我们理解有机金属化学中的配体交换过程 Klausmeyer 等人,2003 年。
甲氧基吡啶-腈的合成
- 应用:丙二腈与烯醛或烯酮在甲醇-甲醇钠体系中缩合,合成 2-甲氧基吡啶-3-腈和相关化合物,为有机化学中的新合成途径开发做出了贡献 Victory 等人,1993 年。
甲醇氧化研究
- 应用:使用 FTIR 光谱和质谱研究纳米结构催化剂上的甲醇氧化,增强了我们对催化过程中氧化机理、活性位点和中间物种的理解 Rousseau 等人,2010 年。
安全和危害
属性
IUPAC Name |
(6-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGBIUWGAUTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489465 | |
| Record name | (6-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-2-YL)methanol | |
CAS RN |
63071-12-5 | |
| Record name | (6-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxypyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

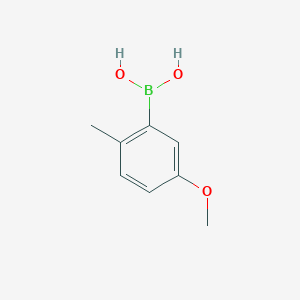
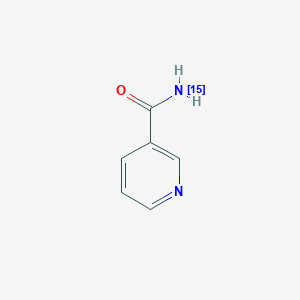
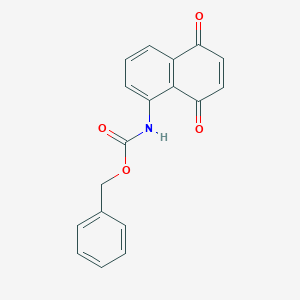
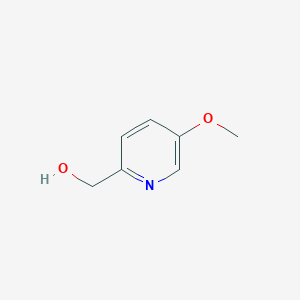

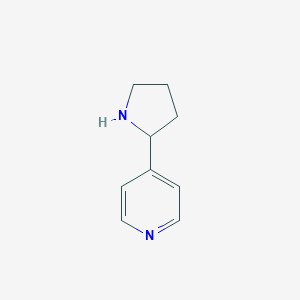
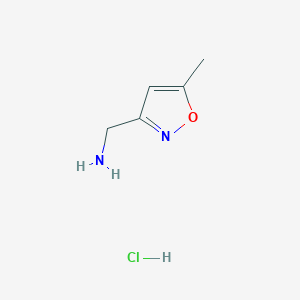
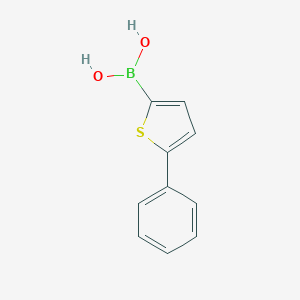
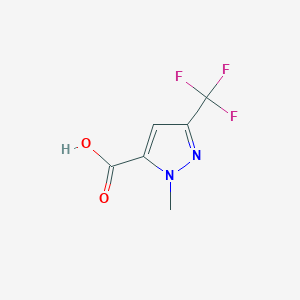
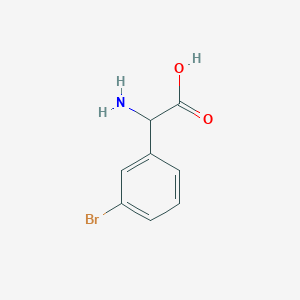
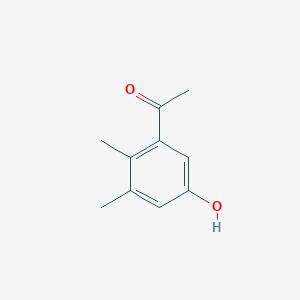

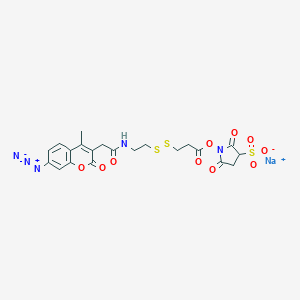
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)